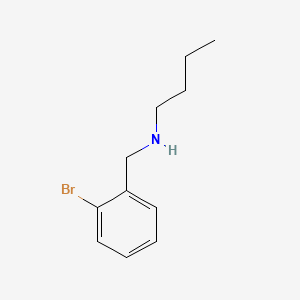

Benzenemethanamine, 2-bromo-N-butyl-

Descripción general

Descripción

Benzenemethanamine, 2-bromo-N-butyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 2-bromo-N-butylbenzenemethanamine or BDBM, and it is a member of the phenethylamine class of compounds. The purpose of

Aplicaciones Científicas De Investigación

Synthesis of Isoindole Derivatives

Kobayashi et al. (2013) described a method for synthesizing 2,3-dihydro-1H-isoindole-1-thiones, starting from compounds similar to "Benzenemethanamine, 2-bromo-N-butyl-". This synthesis involves a bromine–lithium exchange reaction followed by intramolecular cyclization, showcasing the utility of such brominated compounds in the synthesis of heterocyclic structures, which are important in medicinal chemistry and material science (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Building Blocks for Molecular Electronics

Stuhr-Hansen et al. (2005) demonstrated the use of aryl bromides as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires via efficient synthetic transformations. This research highlights the application of brominated aromatic compounds in constructing molecular wires for electronic applications, implying the potential of "Benzenemethanamine, 2-bromo-N-butyl-" in similar synthetic routes (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Implications in Organic Synthesis and Catalysis

A study by Colgan, Müller‐Bunz, & McGarrigle (2016) found that the benzylation of alcohols can lead to the formation of an amine side product which may act as a catalyst poison in certain reactions. This research underscores the importance of understanding the side reactions and impurities that can arise in synthetic processes involving brominated benzyl compounds, which could be relevant to the handling of "Benzenemethanamine, 2-bromo-N-butyl-" (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Advanced Polymer Synthesis

Moschogianni, Pispas, & Hadjichristidis (2001) utilized a related bromomethyl benzene compound as a tetrafunctional initiator in the synthesis of four-armed star polymers and graft copolymers, indicating the role of brominated compounds in creating complex polymer architectures for advanced material applications (Moschogianni, Pispas, & Hadjichristidis, 2001).

Organic Semiconductor Research

Kadoya et al. (2020) investigated the crystal structure and transistor characteristics of an unsymmetrical organic semiconductor, highlighting the influence of bromine substitution on material properties. This suggests the potential application of brominated compounds like "Benzenemethanamine, 2-bromo-N-butyl-" in the development of organic semiconductor materials (Kadoya, Mano, Hori, Tahara, Sugimoto, Kubo, Abe, Tajima, & Yamada, 2020).

Safety And Hazards

While specific safety data for Benzenemethanamine, 2-bromo-N-butyl- is not available, general safety precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

As Benzenemethanamine, 2-bromo-N-butyl- is primarily used for research and development , its future directions are likely to be determined by the outcomes of this research. It’s important to note that the results of such research are often published in scientific papers, which could not be retrieved in this search.

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVDERULQMGZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209252 | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 2-bromo-N-butyl- | |

CAS RN |

60509-38-8 | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.